

# Protocol for the Dissolution of Utreloxastat for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025



Audience: This document is intended for researchers, scientists, and professionals in the field of drug development who are utilizing **Utreloxastat** in their experimental work.

#### Introduction

**Utreloxastat**, also known as PTC857, is an inhibitor of 15-lipoxygenase (15-LO).[1][2] It is under investigation for its potential therapeutic effects in conditions associated with oxidative stress and inflammation, such as amyotrophic lateral sclerosis (ALS).[2][3][4][5] Proper dissolution of **Utreloxastat** is a critical first step for accurate and reproducible results in in vitro and in vivo research settings. This protocol provides a detailed procedure for the dissolution of **Utreloxastat**.

### **Utreloxastat: Chemical and Physical Properties**

A summary of the key chemical and physical properties of **Utreloxastat** is presented in the table below.



| Property          | Value        | Source       |
|-------------------|--------------|--------------|
| Synonyms          | PTC857       | [1][2][3][5] |
| Molecular Formula | C18H28O2     | [2][6]       |
| Molecular Weight  | 276.4 g/mol  | [6]          |
| CAS Number        | 1213269-96-5 | [1][2][6]    |
| Appearance        | Solid        | [7]          |

## **Solubility Data**

**Utreloxastat** is a hydrophobic compound with low solubility in aqueous solutions. Therefore, an organic solvent is required to prepare a stock solution. Dimethyl sulfoxide (DMSO) is the recommended solvent.

| Solvent | Concentration            | Comments                                                                                    | Source |
|---------|--------------------------|---------------------------------------------------------------------------------------------|--------|
| DMSO    | 50 mg/mL (180.89<br>mM)  | Ultrasonic and warming to 60°C may be required. Use newly opened DMSO as it is hygroscopic. | [1]    |
| DMSO    | 12.5 mg/mL (45.22<br>mM) | Ultrasonic and warming to 60°C may be required.                                             | [5]    |

## **Experimental Protocol: Dissolution of Utreloxastat**

This protocol outlines the steps for preparing a 10 mM stock solution of **Utreloxastat** in DMSO.

#### Materials:

- Utreloxastat powder
- Anhydrous or newly opened Dimethyl sulfoxide (DMSO)



- Sterile conical microcentrifuge tubes (e.g., 1.5 mL or 2 mL)
- Calibrated analytical balance
- Vortex mixer
- Ultrasonic bath
- Water bath or heating block (optional, for warming)
- Calibrated micropipettes and sterile tips

Workflow for Dissolving Utreloxastat:

Caption: A step-by-step workflow for the dissolution of **Utreloxastat** powder.

#### Procedure:

- Preparation:
  - Allow the **Utreloxastat** powder to equilibrate to room temperature before opening the vial to prevent condensation.
  - Weigh the desired amount of **Utreloxastat** powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.764 mg of **Utreloxastat** (Molecular Weight = 276.4 g/mol).
- Dissolution:
  - Add the calculated volume of DMSO to the microcentrifuge tube containing the
    Utreloxastat powder. For a 10 mM stock solution, add 1 mL of DMSO to 2.764 mg of
    Utreloxastat.
  - Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
  - If the compound does not fully dissolve, place the tube in an ultrasonic bath for 10-15 minutes.[5]



- If necessary, gentle warming in a water bath or heating block to 37°C or up to 60°C can be applied to aid dissolution.[1][5] Avoid excessive heat to prevent degradation of the compound.
- Visually inspect the solution to ensure that all solid particles have dissolved and the solution is clear.
- Storage of Stock Solution:
  - Once completely dissolved, it is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1][5]
  - Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][5]

## **Mechanism of Action and Signaling Pathway**

**Utreloxastat** is an inhibitor of 5-lipoxygenase-activating protein (FLAP), which is essential for the production of leukotrienes.[8][9][10][11] Leukotrienes are pro-inflammatory lipid mediators derived from arachidonic acid.[11][12] By inhibiting FLAP, **Utreloxastat** blocks the synthesis of leukotrienes, thereby exerting its anti-inflammatory effects.[8][9]

Signaling Pathway of **Utreloxastat** Action:



Click to download full resolution via product page

Caption: **Utreloxastat** inhibits the 5-lipoxygenase-activating protein (FLAP).

## **Safety Precautions**

• Utreloxastat is for research use only and not for human or veterinary use.



- Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the compound.
- Handle Utreloxastat in a well-ventilated area or a chemical fume hood.
- Consult the Safety Data Sheet (SDS) for complete safety information.

Disclaimer: This protocol is a guideline. Researchers should optimize the procedure based on their specific experimental requirements and the purity of the **Utreloxastat** used.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Utreloxastat Wikipedia [en.wikipedia.org]
- 3. mndassociation.org [mndassociation.org]
- 4. First-in-Human Studies of Pharmacokinetics and Safety of Utreloxastat (PTC857), a Novel 15-Lipooxygenase Inhibitor for the Treatment of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. Utreloxastat | C18H28O2 | CID 46174641 PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. What are FLAP inhibitors and how do they work? [synapse.patsnap.com]
- 9. What's all the FLAP about?: 5-lipoxygenase-activating protein inhibitors for inflammatory diseases PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]







 To cite this document: BenchChem. [Protocol for the Dissolution of Utreloxastat for Research Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10831238#protocol-for-dissolving-utreloxastat-for-research-use]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com